molecular formula C18H13Cl2NO2S B2560672 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine CAS No. 343372-75-8

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine

Cat. No.: B2560672
CAS No.: 343372-75-8
M. Wt: 378.27
InChI Key: WMPKNGMORAFYES-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine is a pyridine-based compound featuring a chloro substituent at position 2, a 4-chlorophenylsulfonyl group at position 3, a methyl group at position 4, and a phenyl ring at position 5. Pyridine derivatives are widely studied for their pharmacological properties, including antifungal, antiarrhythmic, and enzyme-inhibiting activities .

Properties

IUPAC Name

2-chloro-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2S/c1-12-11-16(13-5-3-2-4-6-13)21-18(20)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPKNGMORAFYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

    Chlorination: The chlorination of the pyridine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Chemical Reactions Involving 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine

This compound can participate in various chemical reactions, including electrophilic aromatic substitution, due to its aromatic rings and reactive functional groups.

Types of Reactions:

  • Electrophilic Aromatic Substitution : Possible due to the presence of aromatic rings.

  • Nucleophilic Substitution : Potential reactions involving the sulfonyl group.

  • Cross-Coupling Reactions : Possible with transition metal catalysts.

Potential Uses:

  • Pharmaceuticals : Due to its interaction with biological systems.

  • Agrochemicals : Potential use in pest control or plant protection.

Stability and Environmental Considerations

Further studies are needed to fully characterize the stability of this compound under different environmental conditions. This includes assessing its degradation pathways and potential environmental impact.

Stability Factors:

  • Temperature : Affects degradation rates.

  • pH : Influences chemical stability.

  • Solvent Effects : Different solvents may alter stability.

Comparison with Similar Compounds

Other pyridine derivatives, such as those with different sulfonyl or phenyl substitutions, may exhibit similar reactivity and biological activity. For example, compounds like N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine show related chemical properties .

Comparison Table:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundNot specified378.27343372-75-8
N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amineC26H23ClN2O3S479.0339103-25-2

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an inhibitor in various biological pathways:

  • Anticancer Activity: Research indicates that derivatives of this compound may inhibit specific enzymes involved in cancer progression. For instance, compounds with similar structures have shown activity against lysyl oxidase-like 2 (LOXL2), which is implicated in cancer metastasis and fibrosis. In vitro studies have demonstrated that these compounds can significantly reduce the viability of cancer cell lines, suggesting potential anticancer properties .

Case Study: Cervical Cancer

In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days .

Material Science

The unique structural features of this compound make it suitable for applications in material science. It can serve as a precursor for synthesizing advanced materials due to its sulfonyl group, which can enhance the thermal and mechanical properties of polymers.

Synthesis of Polymers

The sulfonyl group in the compound can facilitate the formation of sulfonamide linkages in polymer matrices, potentially leading to materials with improved properties for applications such as coatings and adhesives.

Chemical Intermediates

As a chemical intermediate, 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine can be utilized in the synthesis of more complex organic molecules. Its chlorinated structure allows for further functionalization through nucleophilic substitution reactions.

Table: Potential Reactions Involving the Compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of chlorine with nucleophilesSulfonamide derivatives
Coupling ReactionsFormation of biaryl compoundsAdvanced pharmaceutical agents
PolymerizationIncorporation into polymer chainsHigh-performance polymers

The biological activity of this compound has been explored through various assays:

  • Inhibition Studies: The compound has been evaluated for its effects on cell proliferation and migration in cancer models, demonstrating significant inhibitory effects on cell viability and invasive potential .
Assay TypeResultReference
MTT AssaySignificant reduction in viabilityStudy on cancer cell lines
Migration AssayDecreased invasive potentialIn vitro model studies

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and phenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The following table summarizes structural analogs identified in the literature, highlighting substituent variations and their implications:

Compound Name Core Structure Positional Substituents Key Functional Groups Potential Impact on Properties
Target Compound : 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine Pyridine - Cl (C2)
- 4-ClC₆H₄SO₂ (C3)
- CH₃ (C4)
- C₆H₅ (C6)
Sulfonyl (-SO₂-), chloro, methyl, phenyl High polarity (sulfonyl), electron withdrawal, moderate lipophilicity (phenyl)
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Pyrimidine - 4-ClC₆H₄S (C4)
- CH₂SO₂CH₃ (C6)
- C₆H₅ (C2)
Sulfanyl (-S-), methylsulfonyl methyl (-CH₂SO₂CH₃) Reduced electron withdrawal (sulfanyl vs. sulfonyl); increased bulk (methylsulfonyl methyl)
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3) Pyridine - 3-ClC₆H₄ (C2)
- SCH₃ (C4)
- 3-CF₃C₆H₄ (C6)
Methylsulfanyl (-SCH₃), trifluoromethyl (-CF₃) Enhanced lipophilicity (CF₃); electron donation (SCH₃) vs. withdrawal (SO₂)
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile Pyridine - 4-ClC₆H₄ (C6)
- 4-CH₃C₆H₄S (C2)
- CF₃ (C4)
- CN (C3)
Sulfanyl (-S-), trifluoromethyl (-CF₃), cyano (-CN) Strong electron withdrawal (CN, CF₃); potential hydrogen bonding (CN)
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine Pyridine - Cl (C2)
- ClCH₂CH₂S (C6)
- CF₃ (C4)
Chloroethylsulfanyl (-SCH₂CH₂Cl), trifluoromethyl (-CF₃) Increased steric hindrance (ethyl chain); dual chloro substituents may enhance reactivity

Electronic and Steric Effects

  • Sulfonyl vs.
  • Trifluoromethyl and Cyano Groups: Compounds with -CF₃ or -CN (e.g., ) exhibit greater metabolic stability and polarity, which could improve bioavailability but reduce membrane permeability compared to the target compound.
  • Chloro Substitution Patterns : The 4-chlorophenyl group in the target compound (vs. 3-chlorophenyl in ) may influence binding affinity in hydrophobic pockets due to positional isomerism .

Biological Activity

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine (CAS No. 343372-75-8) is a compound with a complex molecular structure that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C18H13Cl2NO2S
  • Molecular Weight : 378.27 g/mol
  • Boiling Point : 547.6 ± 50.0 °C (predicted)
  • Density : 1.368 ± 0.06 g/cm³ (predicted)
  • pKa : -3.72 ± 0.20 (predicted) .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study focused on synthesized sulfonamide derivatives revealed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest a promising role for this compound in combating bacterial infections .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections and gastric ulcers. The effectiveness of this compound in inhibiting these enzymes highlights its therapeutic potential .

Case Studies

  • Antibacterial Screening : In a comparative study, several sulfonamide derivatives were tested for their antibacterial efficacy. The results indicated that the compound exhibited strong inhibitory effects against Bacillus subtilis, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Enzyme Inhibition Studies : Another research project investigated the inhibitory effects of various compounds on AChE and urease activities. The study found that this compound demonstrated potent inhibition, suggesting its potential application in neurodegenerative diseases and gastrointestinal disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the chlorophenyl sulfonyl group is critical for enhancing antibacterial and enzyme inhibitory properties. Modifications to the pyridine ring can also influence the pharmacological profile, making SAR studies vital for future drug development .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against Salmonella and Bacillus
Enzyme InhibitionPotent AChE and urease inhibition
Potential Therapeutic UsesNeurodegenerative diseases, infections

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize sulfonation reactions to introduce the sulfonyl group at the pyridine ring’s 3-position, employing chlorobenzene derivatives as precursors.
  • Step 2 : Optimize chlorination using reagents like PCl₅ or SOCl₂ under controlled anhydrous conditions to avoid hydrolysis .
  • Step 3 : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Key Challenge : Ensure regioselectivity during sulfonation and chlorination steps to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Approach :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and phenyl groups) and methyl substituents (δ ~2.5 ppm). Sulfonyl groups deshield adjacent protons .
  • IR : Confirm sulfonyl (S=O) stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ .
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (C₁₈H₁₄Cl₂N₂O₂S, MW 397.28) and fragmentation patterns consistent with chlorophenyl and pyridine moieties .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Protocol :

  • Solvent System : Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) mixed with ethanol to promote crystal growth.
  • Temperature : Maintain 4°C to reduce nucleation rate and enhance crystal size .
  • Validation : Confirm crystal quality via PXRD to rule out polymorphism or twinning .

Advanced Research Questions

Q. How can SHELX programs resolve structural ambiguities during X-ray refinement, particularly for disordered sulfonyl or chlorophenyl groups?

  • Workflow :

  • SHELXL : Apply restraints/constraints to disordered atoms (e.g., Cl or SO₂ groups) using ISOR and DELU commands to refine thermal parameters .
  • Validation : Cross-check residual density maps (Fo-Fc) to ensure no unmodeled electron density exists.
  • Example : For twinned crystals, use TWIN/BASF commands in SHELXL to model twin domains .

Q. What hydrogen-bonding motifs are critical for stabilizing the crystal packing, and how can graph-set analysis (Etter’s rules) decode these interactions?

  • Analysis :

  • Step 1 : Use Mercury CSD 2.0 to visualize hydrogen bonds (e.g., C–H···O or π-π stacking) between sulfonyl oxygen and adjacent aromatic rings .
  • Step 2 : Classify motifs using graph-set notation (e.g., R₂²(8) for dimeric interactions).
  • Case Study : Compare with structurally similar pyridine derivatives (e.g., 4-(4-chlorophenyl)pyridines) to identify conserved packing patterns .

Q. How should conflicting spectroscopic and crystallographic data be reconciled (e.g., NMR vs. XRD substituent positions)?

  • Resolution :

  • Scenario : If NMR suggests a different substituent orientation than XRD, perform DFT calculations (e.g., Gaussian) to compare energy-minimized conformers.
  • Validation : Use Rietveld refinement (for powder data) or Hirshfeld surface analysis to confirm intermolecular interactions stabilize the observed XRD conformation .

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